(4-Azidophenyl)azanium;chloride
Description
(4-Azidophenyl)azanium;chloride is an organic ammonium salt characterized by an azide (-N₃) functional group attached to a phenyl ring, which is further linked to an ammonium cation and a chloride counterion. This compound is of significant interest in synthetic chemistry due to its reactivity, particularly in click chemistry applications such as azide-alkyne cycloadditions. Its synthesis often involves esterification and cyclization steps using reagents like 4-azidobenzoyl chloride, as demonstrated in the preparation of oxazole derivatives . The azide group’s photolability and explosive nature necessitate careful handling during synthesis and purification .
Properties
Molecular Formula |
C6H7ClN4 |
|---|---|
Molecular Weight |
170.60 g/mol |
IUPAC Name |
(4-azidophenyl)azanium;chloride |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-1-3-6(4-2-5)9-10-8;/h1-4H,7H2;1H |
InChI Key |
SDYAJRBHPPWHSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[NH3+])N=[N+]=[N-].[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Azanium Salts
Structural and Functional Group Variations
The following table summarizes key azanium chloride derivatives and their structural distinctions:
Key Observations :
- Azide Reactivity: (4-Azidophenyl)azanium;chloride uniquely facilitates rapid cycloaddition reactions, unlike non-azide analogs such as benzoxonium chloride, which exhibit antimicrobial activity due to lipophilic alkyl chains .
- Fluorinated Derivatives : Compounds like trimethyl-[3-(perfluorinated alkyl)azanium;chloride show enhanced thermal and chemical stability, making them suitable for industrial applications, whereas the azide-containing analog is more reactive but less stable .
- Aromatic Substituents: Triethyl-[(3-phenoxyphenyl)methyl]azanium;chloride lacks the azide group but features a phenoxy group, favoring solubility in organic solvents for ionic liquid synthesis .
Spectroscopic and Crystallographic Data
- NMR and HRMS : (S)-3-(4-azidophenyl)-1-methoxy-1-oxopropan-2-aminium chloride (a derivative) shows characteristic ¹H NMR peaks at δ 7.2–7.4 ppm (aromatic protons) and HRMS m/z 320.12 [M+H]⁺, consistent with azide-containing analogs .
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